Acetic acid--4-fluoro-5-iodo-2-methoxyphenol (1/1)
Description
Acetic acid–4-fluoro-5-iodo-2-methoxyphenol (1/1) is a co-crystalline complex comprising acetic acid (C₂H₄O₂) and 4-fluoro-5-iodo-2-methoxyphenol (C₇H₅FIO₂) in a 1:1 molar ratio. This compound combines the acidic properties of acetic acid with the halogenated aromatic features of the substituted phenol. The methoxy group at position 2 and the halogen substituents (fluoro at position 4, iodo at position 5) confer unique steric, electronic, and solubility characteristics. Acetic acid, a simple carboxylic acid, is industrially synthesized via methanol carbonylation or oxidation processes . The phenol derivative’s halogen substituents may enhance its biological activity or stability, as seen in structurally related fluorinated and iodinated aromatic compounds .
Structure
3D Structure of Parent
Properties
CAS No. |
900174-82-5 |
|---|---|
Molecular Formula |
C9H10FIO4 |
Molecular Weight |
328.08 g/mol |
IUPAC Name |
acetic acid;4-fluoro-5-iodo-2-methoxyphenol |
InChI |
InChI=1S/C7H6FIO2.C2H4O2/c1-11-7-2-4(8)5(9)3-6(7)10;1-2(3)4/h2-3,10H,1H3;1H3,(H,3,4) |
InChI Key |
HLFLFDWBSXTHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC(=C(C=C1O)I)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Three-Step Synthesis
One notable method involves a three-step synthesis as detailed in a patent related to the synthesis of 2-methoxy-5-iodophenol, which is a precursor to the target compound.
Step 1: React 2-methoxyphenol with p-toluenesulfonyl chloride in the presence of triethylamine to form p-toluenesulfonic acid-(2-methoxy)phenol ester.
Step 2: The ester is then reacted with iodine monochloride and a metal chloride to yield p-toluenesulfonic acid-(2-methoxy-5-iodo)phenol ester after solid formation.
Step 3: Finally, the protecting group is removed to obtain 2-methoxy-5-iodophenol, which can be further modified to yield acetic acid--4-fluoro-5-iodo-2-methoxyphenol. This method is noted for its high yield and purity, making it suitable for industrial applications.
Method 2: Fluorination Techniques
Fluorination of phenolic compounds is critical in synthesizing fluorinated derivatives. Recent advancements have introduced mild conditions for fluorination through transition metal-catalyzed methods or nucleophilic aromatic substitution (SNAr) reactions.
- Nucleophilic Aromatic Substitution: Utilizing anhydrous tetramethylammonium fluoride (NMe4F), phenolic substrates can be converted to their corresponding aryl fluorides under mild conditions. This method has shown effectiveness with electron-deficient substrates and can be adapted for scaling up.
Method 3: One-Pot Transformation
A more recent approach involves a one-pot transformation that combines sulfuryl fluoride with NMe4F to convert phenols directly into aryl fluorides. This method streamlines the synthesis process and has been demonstrated to work effectively across various substrates.
The following tables summarize key findings from different preparation methods, including yields, reaction conditions, and operational details.
The synthesis of acetic acid--4-fluoro-5-iodo-2-methoxyphenol can be achieved through various methods, each with its advantages and challenges. The three-step synthesis provides high yields and purity, while newer fluorination techniques offer more efficient pathways for producing fluorinated derivatives. Continued research into these methodologies will further enhance the efficiency and applicability of this compound in various scientific fields.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–4-fluoro-5-iodo-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the halogen atoms or reduce the phenol to a hydroquinone.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or dehalogenated phenols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Acetic acid–4-fluoro-5-iodo-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which acetic acid–4-fluoro-5-iodo-2-methoxyphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) 2-Fluoro-5-(4-fluorophenyl)pyridine (C₁₁H₇F₂N)
- Structure : A pyridine ring with fluorine at position 2 and a 4-fluorophenyl group at position 3.
- Key Differences: Lacks the iodine substituent and methoxy group present in the target compound. Pyridine’s nitrogen atom introduces basicity, unlike the phenolic hydroxyl group in 4-fluoro-5-iodo-2-methoxyphenol.
(b) 6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol
- Structure : Combines a fluoropyridine core with a 4-methoxyphenyl group.
- Key Differences: Methoxy group is on the phenyl substituent rather than the aromatic core.
- Relevance : Demonstrates how methoxy and fluoro substituents influence hydrogen bonding and crystal packing .
(c) Acetic Acid Derivatives with Thiazolidine Moieties
- Example: (4S)-2-{[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid.
- Key Differences: Incorporates a thiazolidine ring and amino acid residues, diverging significantly from the target compound’s simple co-crystal structure. Highlights acetic acid’s versatility in forming complexes with diverse pharmacophores .
Table 1: Comparative Properties of Selected Compounds
Key Observations:
Halogen Effects: The iodine in the target compound increases molecular weight (332.06 g/mol) and polarizability compared to purely fluorinated analogues.
Solubility : The methoxy group improves solubility in organic solvents, while iodine may reduce aqueous solubility compared to fluorine-only analogues.
Bioactivity : Fluorine and iodine substituents are associated with antimicrobial and anticancer properties, suggesting the target compound could be explored for similar applications .
Biological Activity
Acetic acid--4-fluoro-5-iodo-2-methoxyphenol (1/1) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxy group, halogen substitutions (fluorine and iodine), and an acetic acid moiety. These structural features are crucial for its biological activity.
Research has shown that compounds similar to acetic acid--4-fluoro-5-iodo-2-methoxyphenol exhibit various biological activities, particularly in the context of inflammatory processes and oxidative stress:
- NADPH Oxidase Inhibition : Analogous compounds have been identified as potent inhibitors of NADPH oxidase, which plays a significant role in the production of reactive oxygen species (ROS) during inflammation. This inhibition can reduce oxidative stress and inflammation in various cell types, including neutrophils .
- Cytokine Release Modulation : The compound may influence the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), further contributing to its anti-inflammatory potential .
Structure-Activity Relationship (SAR)
The structural modifications in acetic acid--4-fluoro-5-iodo-2-methoxyphenol significantly affect its biological activity. For instance, the introduction of halogen atoms can enhance lipophilicity, improving membrane permeability and bioavailability. Research indicates that increased lipophilicity correlates with enhanced inhibitory effects on NADPH oxidase and other inflammatory markers .
Biological Activity Data Table
Case Studies
Several studies have explored the biological effects of compounds related to acetic acid--4-fluoro-5-iodo-2-methoxyphenol:
- Inflammation Models : In vitro studies using RAW 264.7 macrophages demonstrated that related methoxyphenols significantly inhibited LPS-induced COX-2 expression, showcasing their potential as anti-inflammatory agents .
- Cancer Research : A study evaluated the cytotoxic effects of various methoxy-substituted phenols on cancer cell lines, revealing that compounds with similar structures exhibit varying degrees of cytotoxicity against breast cancer cells, suggesting a potential role in cancer therapy .
- Antioxidant Studies : The antioxidant capacity was assessed through DPPH radical scavenging assays, indicating that compounds with similar methoxy groups possess significant antioxidant properties that could mitigate oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
